molecular formula C9H8N2O2 B1334189 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-93-1

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1334189
CAS No.: 80353-93-1
M. Wt: 176.17 g/mol
InChI Key: RFSQTKHVHYSKLX-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:

    Condensation Reactions: This involves the condensation of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.

    Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

    Oxidative Coupling: This method uses oxidizing agents to couple 2-aminopyridine with other reactants.

    Tandem Reactions: These involve multiple sequential reactions occurring in a single reaction vessel without the need to isolate intermediates.

    Aminooxygenation and Hydroamination Reactions: These methods involve the addition of amino and oxygen groups to the pyridine ring.

Industrial production methods often utilize continuous flow systems to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Halogenation: This involves the addition of halogens such as chlorine or bromine to the compound

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.

    Material Science: Its unique structural properties make it useful in the development of new materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of drugs with potential therapeutic effects

Comparison with Similar Compounds

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds such as:

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • This compound ethyl ester

These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific methyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSQTKHVHYSKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374951
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80353-93-1
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid was prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (see Example 25) using the commercially available 5-methyl-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid and 6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester were prepared in a similar manner to 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid and its ester above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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